3-(Methylamino)benzoic acid hydrochloride
Overview
Description
3-(Methylamino)benzoic acid hydrochloride is an organic compound with the molecular formula C8H10ClNO2. It is a derivative of benzoic acid where a methylamino group is attached to the benzene ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylamino)benzoic acid hydrochloride typically involves the following steps:
Nitration of Benzoic Acid: Benzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 3-nitrobenzoic acid.
Reduction: The nitro group in 3-nitrobenzoic acid is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 3-aminobenzoic acid.
Methylation: The amino group in 3-aminobenzoic acid is methylated using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide to form 3-(Methylamino)benzoic acid.
Formation of Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its amine or other reduced forms using agents like lithium aluminum hydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation can introduce halogen atoms into the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Halogenated benzoic acids.
Scientific Research Applications
3-(Methylamino)benzoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Methylamino)benzoic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a substrate or inhibitor for enzymes, affecting metabolic pathways. The methylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 3-(Aminomethyl)benzoic acid hydrochloride
- 4-(Methylamino)benzoic acid
- 2-(Methylamino)benzoic acid
Comparison:
- 3-(Aminomethyl)benzoic acid hydrochloride: Similar structure but with an aminomethyl group instead of a methylamino group. It has different reactivity and applications.
- 4-(Methylamino)benzoic acid: The methylamino group is positioned at the para position, leading to different chemical properties and reactivity.
- 2-(Methylamino)benzoic acid: The methylamino group is at the ortho position, affecting its steric and electronic properties.
3-(Methylamino)benzoic acid hydrochloride is unique due to its specific substitution pattern, which influences its chemical behavior and applications.
Properties
IUPAC Name |
3-(methylamino)benzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-9-7-4-2-3-6(5-7)8(10)11;/h2-5,9H,1H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXSCWSMUFDUOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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